1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure, substituted with a cyclohexyl group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclohexyl-substituted amine and a phenylpiperazine derivative in the presence of a suitable cyclizing agent can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales, ensuring high yield and purity. This could include continuous flow synthesis techniques and the use of industrial-grade reagents and solvents to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives and phenylpiperazine-containing molecules. Examples are:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide .
Uniqueness
What sets 1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione apart is its unique combination of a cyclohexyl group and a phenylpiperazine moiety, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
IUPAC Name |
1-cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-15-18(20(25)23(19)17-9-5-2-6-10-17)22-13-11-21(12-14-22)16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUVSXKBADGUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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